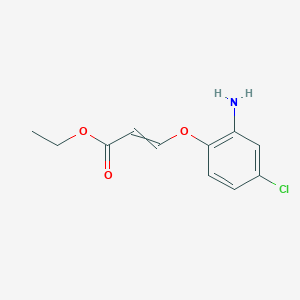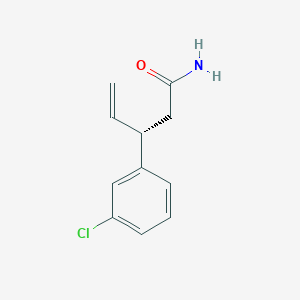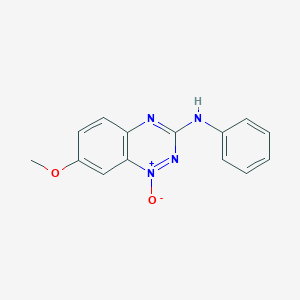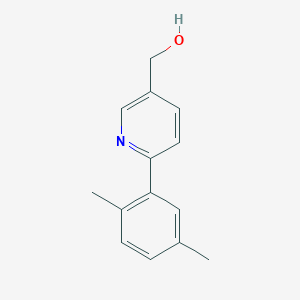![molecular formula C13H19N3O B12614556 Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- CAS No. 876659-83-5](/img/structure/B12614556.png)
Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-: is a synthetic organic compound characterized by the presence of a urea moiety substituted with dimethyl and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the reaction of dimethylamine with phenylpropyl isocyanate under mild conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or phenylpropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Urea, N,N’-dimethyl-: A simpler analog with similar structural features but lacking the phenylpropyl group.
Urea, 1,3-dimethyl-: Another analog with symmetrical dimethyl substitution.
Urea, 1,1-dimethyl-: An asymmetrical analog with different substitution patterns.
Uniqueness
Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
876659-83-5 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,3-dimethyl-1-(3-phenylpropyliminomethyl)urea |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)16(2)11-15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,17) |
InChI Key |
ASVJJNFIQHVZQP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C=NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)
![6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol](/img/structure/B12614492.png)


![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)



![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
